N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13(19-18(20)14-7-3-2-4-8-14)11-16-12-15-9-5-6-10-17(15)21-16/h2-3,5-6,9-10,12-14H,4,7-8,11H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJYYFCEVYDJSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3CCC=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide typically involves multiple steps, starting from readily available precursors One common method involves the initial formation of the benzofuran ring, followed by the attachment of the propyl chain through a series of reactions such as alkylation or acylation
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are used to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity. The propyl chain and cyclohexene carboxamide group contribute to the compound’s overall binding affinity and specificity. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Key Observations:
- Cyclopropene vs. Cyclohexene : Cyclopropene derivatives (e.g., 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide) exhibit ring strain and higher reactivity compared to the target compound’s cyclohexene ring, which offers greater conformational flexibility .
- Structural Confirmation : The benzodioxol-imidazole analog () was validated via X-ray crystallography, a method critical for confirming the target compound’s configuration if synthesized .
Functional Group and Pharmacophoric Comparisons
- Benzofuran vs.
- Amine vs. Carboxamide : 1-(1-Benzofuran-6-yl)propan-2-amine () replaces the carboxamide with a primary amine, significantly increasing polarity and basicity, which could influence solubility and target engagement .
- Methoxy/Ethoxy Substituents : Methoxy groups in formoterol-related compounds () enhance metabolic stability, a feature absent in the target but relevant for future derivatization .
Biological Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in the fields of anticancer and neuroprotective research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran moiety, which is known for its diverse pharmacological properties. The presence of the cyclohexene and carboxamide groups contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
In Vitro Studies
-
Cell Line Testing : The compound was tested against several cancer cell lines, including:
- HePG2 (hepatocellular carcinoma)
- MCF-7 (breast cancer)
- Hela (cervical cancer)
- PC3 (prostate cancer)
-
Mechanism of Action : The compound was shown to inhibit key signaling pathways involved in cancer progression, specifically:
- PI3K (Phosphoinositide 3-kinase) with an IC50 of 2.21 nM
- VEGFR-2 (Vascular endothelial growth factor receptor 2) with an IC50 of 68 nM
Cell Cycle Analysis
Table 1 summarizes the effects of the compound on cell cycle distribution in Hela cells:
| Compound | %G0–G1 | %S | %G2/M | %Pre-G1 | Comments |
|---|---|---|---|---|---|
| N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclohex-3-enecarboxamide | 47.06 | 51.23 | 1.71 | 24.71 | Induces G1/S phase arrest and apoptosis |
| Control Hela | 46.26 | 42.99 | 10.75 | 1.95 | Baseline values |
The compound induced significant cell cycle arrest at the G1/S phase and increased apoptosis, indicating its potential as an anticancer agent .
Neuroprotective Effects
In addition to its anticancer properties, N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclohex-3-enecarboxamide has been investigated for neuroprotective effects against excitotoxicity:
Neuroprotective Studies
Studies demonstrated that derivatives of benzofuran compounds exhibited protective effects against NMDA-induced neuronal damage in rat cortical cells. Specifically, compounds with methyl (-CH3) substitutions showed promising neuroprotective activity comparable to memantine, a known NMDA antagonist .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the benzofuran and cyclohexene moieties. Key signals: Benzofuran aromatic protons (δ 6.8–7.8 ppm), cyclohexene protons (δ 5.5–6.0 ppm), and amide NH (δ 8.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~313.4 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and benzofuran C-O-C (~1250 cm⁻¹) .
How can researchers design assays to evaluate the biological activity of this compound?
Advanced Research Question
- Target Selection : Prioritize enzymes/receptors associated with benzofuran derivatives (e.g., kinases, proteases, or GPCRs) based on structural analogs .
- In Vitro Assays :
- Cell-Based Assays : Cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
What strategies are recommended for resolving contradictory bioactivity data across studies?
Advanced Research Question
- Assay Replication : Validate results under standardized conditions (e.g., pH, temperature, cell passage number) .
- Structural Confirmation : Re-analyze compound purity (HPLC ≥95%) and stereochemistry (chiral HPLC or X-ray crystallography) to rule out batch variability .
- Computational Modeling : Molecular docking (AutoDock Vina) to assess binding consistency across homologs of the target protein .
How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Advanced Research Question
- Modifiable Sites :
- Pharmacophore Mapping : Use QSAR models (e.g., CoMFA) to correlate substituent properties (logP, polar surface area) with activity .
What are the solubility and stability considerations for in vivo studies?
Basic Research Question
- Solubility : Low aqueous solubility (logP ~3.5 predicted). Use co-solvents (e.g., DMSO ≤1%) or lipid-based formulations for in vivo dosing .
- Stability :
- pH Sensitivity : Amide bonds may hydrolyze under extreme pH; test stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
- Light Sensitivity : Store in amber vials at –20°C to prevent benzofuran ring degradation .
What computational approaches are used to predict metabolic pathways?
Advanced Research Question
- Metabolite Prediction : Software like GLORY or ADMET Predictor to identify likely Phase I (oxidation at propan-2-yl) and Phase II (glucuronidation) metabolites .
- CYP450 Inhibition : Molecular docking with CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
How does this compound compare to structurally related benzofuran derivatives?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
